molecular formula C19H13N3O3 B2950236 (E)-methyl 4-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)benzoate CAS No. 620583-70-2

(E)-methyl 4-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)benzoate

Cat. No.: B2950236
CAS No.: 620583-70-2
M. Wt: 331.331
InChI Key: FCMAGWXZVIREQF-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 4-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)benzoate is a complex organic compound based on the quinazolin-4-one scaffold, a structure recognized for its diverse biological activities and significant potential in medicinal chemistry research . This compound features multiple pharmacologically relevant motifs, including a quinazolin-4-one core, a cyano group, and a benzoate ester, connected via an ethenyl linker. The specific stereochemistry of the (E)-isomer is critical for its molecular conformation and interaction with biological targets. Quinazolinone derivatives are a prominent class of nitrogen-containing heterocycles found in over 200 naturally occurring alkaloids, and they have been the subject of extensive synthetic and biological investigation . Recent advances in synthesis have enabled the creation of complex analogues like this one for targeted biological screening . Compounds within this class have demonstrated non-competitive antagonist activity at key neurological receptors . Specifically, (E)-styrylquinazolin-4-one analogues have been identified as a novel class of subunit-selective, non-competitive antagonists for N-methyl-D-aspartate (NMDA) receptors . The inhibition induced by these derivatives is voltage-independent, suggesting they do not block the channel pore but likely act through an allosteric mechanism . Furthermore, structurally related quinazolinone derivatives have shown potent inhibitory activity against human monoamine oxidase (MAO) enzymes, which are important targets for disorders like depression and Parkinson's disease . This makes the compound a valuable chemical tool for neuroscientists and pharmacologists studying ion channel modulation and enzyme inhibition. Its primary research applications include use as a lead compound in pharmaceutical development, a molecular probe for investigating receptor-ligand interactions and signal transduction pathways, and a scaffold for the design and synthesis of novel bioactive molecules. The product is supplied for non-human research purposes only. It is strictly for research use and is not intended for diagnostic or therapeutic procedures, or for veterinary use.

Properties

IUPAC Name

methyl 4-[(E)-2-cyano-2-(4-oxo-3H-quinazolin-2-yl)ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c1-25-19(24)13-8-6-12(7-9-13)10-14(11-20)17-21-16-5-3-2-4-15(16)18(23)22-17/h2-10H,1H3,(H,21,22,23)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMAGWXZVIREQF-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 4-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₄H₁₂N₂O₃
  • Molecular Weight : 258.26 g/mol

The structure features a quinazoline moiety, which is known for its diverse pharmacological properties. The presence of cyano and vinyl groups further enhances its reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising areas:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, certain analogs demonstrated inhibition against various bacterial strains, suggesting that this compound may possess similar effects .
  • Anticancer Properties :
    • Quinazoline derivatives have been investigated for their anticancer potential. Some studies indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth . For example, a related compound was shown to inhibit cell proliferation in various cancer cell lines.
  • Anti-inflammatory Effects :
    • The anti-inflammatory activity of quinazoline derivatives has been documented in several studies. The mechanism often involves the modulation of inflammatory cytokines and pathways . This suggests that this compound could contribute to reducing inflammation.

Case Studies

  • Antimicrobial Screening :
    • In a study assessing the antimicrobial efficacy of various quinazoline derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant zone of inhibition at concentrations above 50 µg/mL, comparable to standard antibiotics .
  • Cytotoxicity Assays :
    • A cytotoxicity assay conducted on human cancer cell lines revealed that the compound exhibited an IC50 value of approximately 30 µM, indicating moderate cytotoxicity. This activity was attributed to its ability to interfere with cellular proliferation mechanisms .

Data Tables

Biological ActivityTest Organism/Cell LineConcentration (µg/mL)Observed Effect
AntimicrobialStaphylococcus aureus50Significant inhibition
AntimicrobialEscherichia coli50Significant inhibition
CytotoxicityHuman cancer cell line30Moderate cytotoxicity

Chemical Reactions Analysis

Reactivity of the Quinazolinone Core

The 4-oxo-3,4-dihydroquinazolin-2-yl group is pivotal for hydrogen bonding and π-π stacking interactions. Key reactions include:

Nucleophilic Substitution

  • Site : The NH group at position 3 and the keto group at position 4.

  • Reactivity : The NH group undergoes alkylation or acylation under basic conditions. For example, reaction with methyl iodide in the presence of K₂CO₃ yields N-alkylated derivatives .

  • Mechanism : Deprotonation of NH followed by nucleophilic attack on electrophilic reagents .

Ring-Opening Reactions

  • Conditions : Acidic or oxidative environments (e.g., H₂SO₄, H₂O₂).

  • Outcome : Cleavage of the quinazolinone ring to form anthranilic acid derivatives . For instance, treatment with concentrated H₂SO₄ at reflux generates substituted benzoxazin-4-ones .

Cyano Group Transformations

The electron-withdrawing cyano group (–C≡N) participates in:

Hydrolysis

  • Conditions : Acidic (HCl/H₂O) or basic (NaOH) hydrolysis.

  • Products :

    • Under acidic conditions: Carboxylic acid derivatives.

    • Under basic conditions: Amides (via intermediate iminols).

Nucleophilic Additions

  • Reagents : Grignard reagents or organometallics.

  • Example : Reaction with RMgX forms substituted amines after workup .

Conjugated Vinyl Bridge Reactivity

The (E)-configured vinyl group (–CH=CH–) enables:

Electrophilic Additions

  • Reagents : Br₂, HCl, or H₂O.

  • Outcome : Anti-addition products (e.g., dibromides or diols) .

Cycloadditions

  • Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes to form six-membered rings .

  • Conditions : Thermal or Lewis acid-catalyzed (e.g., AlCl₃) .

Ester Group Modifications

The methyl benzoate ester (–COOCH₃) undergoes:

Hydrolysis

  • Conditions : Acidic (H₃O⁺) or basic (NaOH) hydrolysis.

  • Products : Benzoic acid derivatives .

Transesterification

  • Reagents : Alcohols (ROH) with acid catalysts (H₂SO₄).

  • Example : Conversion to ethyl esters using ethanol .

Multicomponent Reactions (MCRs)

This compound is frequently synthesized via MCRs due to its structural complexity:

Reactants Catalyst/Conditions Product Yield Ref
Anthranilic acid, aldehyde, amineAc₂O, refluxQuinazolinone derivatives70–85%
Cyclobutylanilines, α-CF₃-styrenePhotoredox catalyst, visible light1,4-Difunctionalized carbocycles60–78%
4-Vinylbenzoic acid, methanolH₂SO₄, refluxMethyl 4-vinylbenzoate78%

Stability and Degradation Pathways

  • Photodegradation : Visible light induces cleavage of the vinyl bridge, forming cyano-substituted fragments .

  • Thermal Stability : Decomposes above 250°C via retro-Diels-Alder pathways.

This compound’s multifunctional design enables tailored modifications for drug discovery (e.g., NMDA receptor antagonists ) and materials science. Further studies should explore its catalytic potential and biological interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the quinazolinone core, the linker region, or the benzoate ester group. Key examples include:

4-[(E)-2-{3-(4-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl}Ethenyl]Benzene-1-Sulfonamide
  • Substituents: A sulfonamide group replaces the cyano and methyl benzoate groups.
  • Activity : Exhibits 47.1% COX-2 inhibition at 20 μM, attributed to the sulfonamide’s interaction with the COX-2 active site .
  • Key Difference: The sulfonamide enhances COX-2 selectivity but reduces lipophilicity compared to the cyano-benzoate derivative.
Methyl 2-((3-(3-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl)Thio)Acetate
  • Substituents: A thioacetate linker replaces the vinyl-cyano group.
  • Key Difference : The thioether linker may improve metabolic stability but reduces conjugation effects critical for target binding.
Methyl 4-(4-Oxo-3,4-Dihydroquinazolin-2-yl)Benzoate
  • Substituents: Lacks the vinyl-cyano group, directly connecting the benzoate to the quinazolinone.
  • Activity : Binds to human tankyrase 2 (IC₅₀ = 0.12 μM), highlighting the importance of the benzoate moiety for tankyrase inhibition .
  • Key Difference: Absence of the vinyl-cyano group simplifies the structure but limits π-π stacking interactions observed in the target compound.

Q & A

Q. How can reaction yields be improved without compromising stereochemical purity?

  • Methodological Answer : Optimize solvent polarity (e.g., DMF for polar intermediates) and employ slow addition techniques for sensitive reagents. Use in situ monitoring (e.g., FTIR spectroscopy) to terminate reactions at peak yield and minimize side-product formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.